molecular formula C13H23NO3 B1526989 Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate CAS No. 1274828-12-4

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate

Cat. No. B1526989
CAS RN: 1274828-12-4
M. Wt: 241.33 g/mol
InChI Key: BSOUISVXDGQWDD-UHFFFAOYSA-N
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Description

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate is a chemical compound with the CAS Number: 1423026-36-1 . It has a molecular weight of 241.33 . The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its potential applications in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Structural and Conformational Analysis

  • Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate and related compounds have been studied for their structural characteristics using techniques like IR and NMR spectroscopy. The crystal structure of similar compounds has been determined by X-ray diffraction, which aids in understanding their molecular configurations (Arias-Pérez et al., 2003), (Diez et al., 1991).

Synthesis and Reactivity

  • These compounds are also explored for their synthesis and reactivity. For instance, the synthesis of derivatives and understanding their reaction mechanisms under various conditions is a key area of research. This includes studies on nucleophile-induced cleavage and intramolecular cyclizations (Maas et al., 2020), (Kobayashi et al., 1992).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, similar structures are investigated for their potential as drug candidates. For example, compounds with a related structure have been studied as nonpeptide antagonists of the substance P (NK1) receptor, indicating their potential application in treating diseases related to this receptor (Snider et al., 1991).

Synthesis of Bicyclic and Tricyclic Systems

  • Research has been conducted on the generation of bicyclic and tricyclic systems from compounds similar to Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate. These systems are valuable in the synthesis of complex organic molecules and have implications in various chemical syntheses (Puriņš et al., 2020).

Potential in Natural Product Synthesis

  • The compound and its derivatives are also being explored for their use in synthesizing natural product analogs. This includes the synthesis of alkaloids and other biologically active molecules, demonstrating their versatility in organic synthesis (Mao et al., 2014).

Future Directions

The future directions for the research and development of this compound involve further exploration of its synthesis and potential applications. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is of significant interest due to its wide array of interesting biological activities . As such, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue .

properties

IUPAC Name

ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-3-17-13(16)9(2)8-14-10-4-5-11(14)7-12(15)6-10/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOUISVXDGQWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Reactant of Route 3
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Reactant of Route 4
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Reactant of Route 5
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Reactant of Route 6
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate

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